molecular formula C22H21N3O3S B11616011 (7Z)-3-(3,4-dimethoxyphenyl)-7-[(2E)-3-phenylprop-2-en-1-ylidene]-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one

(7Z)-3-(3,4-dimethoxyphenyl)-7-[(2E)-3-phenylprop-2-en-1-ylidene]-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one

Cat. No.: B11616011
M. Wt: 407.5 g/mol
InChI Key: VKPTYQMFIKFXEJ-CRVGVPJFSA-N
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Description

The compound “(7Z)-3-(3,4-DIMETHOXYPHENYL)-7-[(2E)-3-PHENYLPROP-2-EN-1-YLIDENE]-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE” is a complex organic molecule that belongs to the class of thiazolotriazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. A common approach might include the condensation of a thiazole derivative with a triazine precursor under specific conditions. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of such complex molecules usually requires optimization of the synthetic route to maximize yield and purity. This might involve the use of advanced techniques such as continuous flow chemistry, high-throughput screening of reaction conditions, and the use of automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound might inhibit or activate these targets, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    (7Z)-3-(3,4-DIMETHOXYPHENYL)-7-[(2E)-3-PHENYLPROP-2-EN-1-YLIDENE]-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE: is unique due to its specific structure and functional groups.

  • Other similar compounds might include derivatives of thiazolotriazines with different substituents on the phenyl or propyl groups.

Uniqueness

The uniqueness of this compound lies in its specific arrangement of functional groups and the resulting biological activities. Its structure allows for specific interactions with molecular targets, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

Molecular Formula

C22H21N3O3S

Molecular Weight

407.5 g/mol

IUPAC Name

(7Z)-3-(3,4-dimethoxyphenyl)-7-[(E)-3-phenylprop-2-enylidene]-2,4-dihydro-[1,3]thiazolo[3,2-a][1,3,5]triazin-6-one

InChI

InChI=1S/C22H21N3O3S/c1-27-18-12-11-17(13-19(18)28-2)24-14-23-22-25(15-24)21(26)20(29-22)10-6-9-16-7-4-3-5-8-16/h3-13H,14-15H2,1-2H3/b9-6+,20-10-

InChI Key

VKPTYQMFIKFXEJ-CRVGVPJFSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)N2CN=C3N(C2)C(=O)/C(=C/C=C/C4=CC=CC=C4)/S3)OC

Canonical SMILES

COC1=C(C=C(C=C1)N2CN=C3N(C2)C(=O)C(=CC=CC4=CC=CC=C4)S3)OC

Origin of Product

United States

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